molecular formula C8H12N2OS2 B173389 Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester CAS No. 161715-28-2

Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester

Numéro de catalogue B173389
Numéro CAS: 161715-28-2
Poids moléculaire: 216.3 g/mol
Clé InChI: FOCHWRRZRMBNMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester, commonly known as Edaravone, is a potent antioxidant drug that has been used in the treatment of various neurological disorders. Edaravone has shown promising results in the treatment of acute ischemic stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Mécanisme D'action

Edaravone exerts its neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. Edaravone also inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in neurological disorders. Edaravone has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and regeneration.
Biochemical and Physiological Effects:
Edaravone has been shown to reduce oxidative stress and inflammation in various animal models of neurological disorders. Edaravone has also been shown to improve mitochondrial function and reduce neuronal apoptosis. Edaravone has a short half-life and is rapidly eliminated from the body, which reduces the risk of toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Edaravone is a potent antioxidant drug that has shown promising results in various animal models of neurological disorders. Edaravone has a good safety profile and is well-tolerated in humans. However, the synthesis of Edaravone is complex and requires expertise in organic chemistry. Edaravone is also expensive, which limits its availability for research purposes.

Orientations Futures

There are several future directions for the research on Edaravone. One direction is to investigate the long-term effects of Edaravone in humans with neurological disorders. Another direction is to explore the combination therapy of Edaravone with other neuroprotective drugs. The development of new and more efficient synthesis methods for Edaravone is also an important direction for future research. The potential use of Edaravone in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, is also an area of interest for future research.
Conclusion:
Edaravone is a potent antioxidant drug that has shown promising results in the treatment of various neurological disorders. The synthesis of Edaravone is complex and requires expertise in organic chemistry. Edaravone exerts its neuroprotective effects by scavenging free radicals, inhibiting lipid peroxidation, and reducing inflammation. Edaravone has a good safety profile and is well-tolerated in humans. There are several future directions for the research on Edaravone, including the investigation of long-term effects in humans, combination therapy, and the development of more efficient synthesis methods.

Applications De Recherche Scientifique

Edaravone has been extensively studied for its neuroprotective effects in various neurological disorders. In a randomized, double-blind, placebo-controlled trial, Edaravone was shown to improve the functional outcome in patients with acute ischemic stroke. Edaravone has also been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In a preclinical study, Edaravone was shown to delay the progression of Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester by reducing oxidative stress and inflammation.

Propriétés

IUPAC Name

S-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS2/c1-6(11)13-7-4-10(5-7)8-9-2-3-12-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCHWRRZRMBNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CN(C1)C2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193608
Record name S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl) ethanethioate

CAS RN

161715-28-2
Record name S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture solution of triphenylphosphine and diethyl azodicarboxylate in 10 ml of tetrahydrofuran was added a mixture of 119 mg of Compound (3) and thioacetic acid under ice-cooling, and the reaction mixture was stirred for 1 hour at the same condition, then for 1 hour at room temperature. After the reaction solvent was removed under reduced pressure, the resulting residue was purified by silica gel column chromatography (chloroform: ethanol=1:1) to give 107 mg (65%) of 3-acetylthio-1-(thiazolin-2-yl)azetidine [Compound (4)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

There were added 119 mg of 3-hydroxy-1-(1,3-thiazolin-2-yl)azetidine (6) and two molar equivalents of thioacetic acid, while cooled with ice, to 10 ml of tetrahydrofuran solution containing two molar equivalents of triphenylphosphine and two molar equivalents of diethylazodicarboxylate, and the resultant solution was stirred for one hour at the same temperature, and for further one hour at a room temperature. The solvent of the reaction liquid was evaporated in a vacuum, and the obtained residue was subjected to silica gel column chromatography (eluent: chloroform-ethanol), and, thus, there was obtained 107 mg (yield: 65%) of 3-acetylthio-1-(1,3-thiazolin-2-yl)azetidine (7).
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.